molecular formula C11H17ClN4O B127891 Lidamidine hydrochloride CAS No. 65009-35-0

Lidamidine hydrochloride

Cat. No. B127891
CAS RN: 65009-35-0
M. Wt: 256.73 g/mol
InChI Key: INMBONSHXVMDSX-UHFFFAOYSA-N
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Description

Lidamidine hydrochloride, also known as WHR-1142A, is an α2-adrenergic receptor agonist and antidiarrheal agent . It is used for research purposes .


Synthesis Analysis

2,6-Dimethlyaniline (2,6-DMA) is a key starting material used in the synthesis of Lidamidine hydrochloride . The synthesis process involves the separation of 2,6-DMA and its five positional isomers and related compounds using an isocratic and reverse-phase ultra-performance liquid chromatographic (UPLC) method .


Molecular Structure Analysis

The molecular formula of Lidamidine hydrochloride is C11H17ClN4O . The molecular weight is 256.73 . The structure includes a urea group (NH2-CO-NH2) and a 2,6-dimethylphenyl group .


Physical And Chemical Properties Analysis

Lidamidine hydrochloride is a white powder . It has a melting point of 194-197°C . It is soluble in water (153.55 mg/ml at 25°C), methanol (297.94 mg/ml), and ethanol (88.55 mg/ml), but has low solubility in chloroform (4.62 mg/ml) and hexane (0.01 mg/ml) .

Scientific Research Applications

Spermicidal Activity

Lidamidine hydrochloride, in combination with other drugs, has been studied for its spermicidal activity. Moudgil et al. (2002) found that lidocaine potentiated the spermicidal activity of benzamil, leading to a significant decrease in time for producing complete loss of ejaculated sperm motility. This combination resulted in irreversible loss of sperm viability, indicating a potential application in contraception (Moudgil et al., 2002).

Treatment of Irritable Bowel Syndrome

A randomized, double-blind, placebo-controlled trial by Awad et al. (2000) examined lidamidine hydrochloride for treating irritable bowel syndrome (IBS). They observed that lidamidine decreased the augmented mechanical response to food, reduced rectal sensitivity, and relieved symptoms, suggesting its usefulness in treating IBS patients (Awad et al., 2000).

Wound Healing and Anesthesia

Lidocaine hydrochloride, a structurally related compound, has been extensively researched for wound healing and local anesthesia. Vinklárková et al. (2017) formulated film wound dressings containing lidocaine hydrochloride, which demonstrated quick anesthetic action and were effective for topical anesthesia in wound treatments (Vinklárková et al., 2017). Janowska et al. (2020) studied 5% lidocaine cream for wound pain relief, finding significant reduction in pain intensity, indicating its potential in pain management for wounds (Janowska et al., 2020).

Pharmaceutical Formulation

Research by Silva et al. (2011) on lidocaine hydrochloride inclusion in cyclodextrins for gel formulations demonstrated improved compatibility and stable drug delivery, particularly for urogenital applications (Silva et al., 2011). Another study by Kevadiya et al. (2011) on biopolymer-clay hydrogel composites with lidocaine hydrochloride for drug delivery showcased its controlled release and pH-dependent properties (Kevadiya et al., 2011).

Antiarrhythmic and Anesthetic Effects

Lidocaine hydrochloride's role as an antiarrhythmic and anesthetic agent has been well-documented. Cassutto Dvm and Gfeller Dvm (2003) discussed its use in preventing post-ischemic reperfusion injury and multiple organ dysfunction syndrome (Cassutto Dvm & Gfeller Dvm, 2003). The study by Eggeling et al. (2000) evaluated its potential damaging effect on the corneal endothelium at different concentrations, highlighting its clinical usage considerations (Eggeling et al., 2000).

Safety And Hazards

Lidamidine hydrochloride is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may be corrosive to metals and can cause severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include washing hands and face thoroughly after handling, not eating or drinking while using this product, storing it locked up, and disposing of it at an approved waste disposal plant .

properties

IUPAC Name

1-(2,6-dimethylphenyl)-3-(N'-methylcarbamimidoyl)urea;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O.ClH/c1-7-5-4-6-8(2)9(7)14-11(16)15-10(12)13-3;/h4-6H,1-3H3,(H4,12,13,14,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INMBONSHXVMDSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)NC(=NC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

65009-35-0, 66871-56-5 (Parent)
Record name Urea, N-(2,6-dimethylphenyl)-N′-[imino(methylamino)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65009-35-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lidamidine hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065009350
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2,6-Xylyl)-N'-(imino(methylamino)methyl)urea hydrochloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID10983557
Record name N'-(2,6-Dimethylphenyl)-N-(N-methylcarbamimidoyl)carbamimidic acid--hydrogen chloride (1/1)
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Molecular Weight

256.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>38.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26666256
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Lidamidine hydrochloride

CAS RN

66283-88-3, 65009-35-0
Record name Urea, N-(2,6-dimethylphenyl)-N′-[imino(methylamino)methyl]-, hydrochloride (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66283-88-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lidamidine hydrochloride [USAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2,6-Xylyl)-N'-(imino(methylamino)methyl)urea hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066283883
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N'-(2,6-Dimethylphenyl)-N-(N-methylcarbamimidoyl)carbamimidic acid--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2,6-dimethylphenyl)-3-[imino(methylamino)methyl]uronium chloride
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-(2,6-xylyl)-N'-[imino(methylamino)methyl]urea hydrochloride
Source European Chemicals Agency (ECHA)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LIDAMIDINE HYDROCHLORIDE
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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